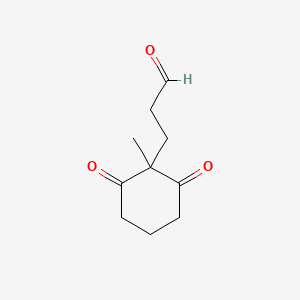
3-(1-Methyl-2,6-dioxocyclohexyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal typically involves the reaction of cyclohexanone with methyl vinyl ketone under acidic or basic conditions to form the intermediate 3-(1-Methyl-2,6-dioxocyclohexyl)propan-2-one. This intermediate is then subjected to a reduction reaction to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-2,6-dioxocyclohexyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid.
Reduction: 3-(1-Methyl-2,6-dioxocyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-2,6-dioxocyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including Schiff base formation with amines and nucleophilic addition reactions. These interactions can affect molecular targets and pathways, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanepropanal: Lacks the methyl and oxo groups, resulting in different chemical properties.
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid: The oxidized form of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal.
3-(1-Methyl-2,6-dioxocyclohexyl)propanol: The reduced form of this compound.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-(1-methyl-2,6-dioxocyclohexyl)propanal |
InChI |
InChI=1S/C10H14O3/c1-10(6-3-7-11)8(12)4-2-5-9(10)13/h7H,2-6H2,1H3 |
InChI-Schlüssel |
PSMYASDGNWHELY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCCC1=O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


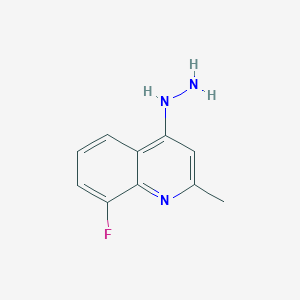
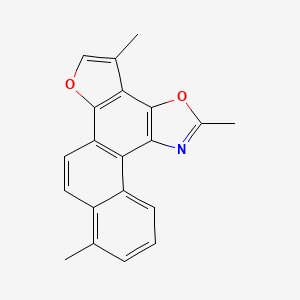
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine](/img/structure/B15095001.png)
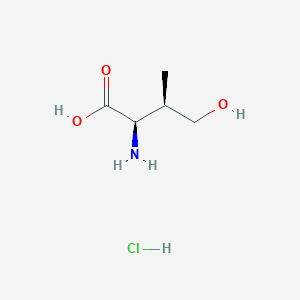
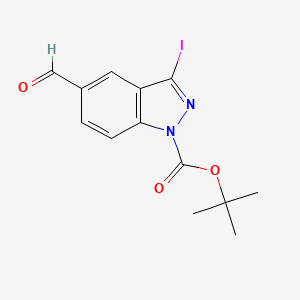
![5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15095028.png)
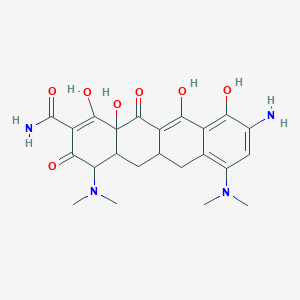
![2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B15095047.png)
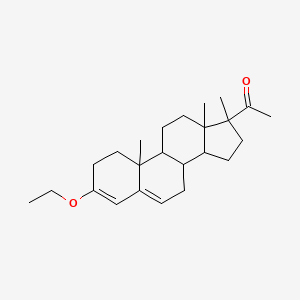
![2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide](/img/structure/B15095055.png)
![[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B15095062.png)
![Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15095066.png)
![3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one](/img/structure/B15095078.png)
